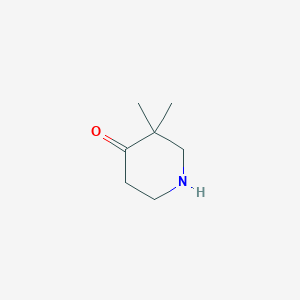

3,3-Dimethylpiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624241 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-82-9 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylpiperidin-4-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

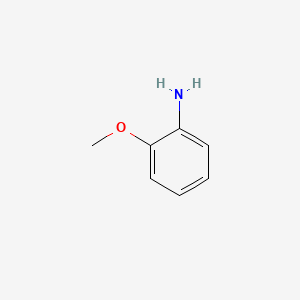

This technical guide provides a comprehensive overview of 3,3-Dimethylpiperidin-4-one, a heterocyclic organic compound. Due to the limited availability of experimental data for this specific molecule in public literature, this guide furnishes key identifying information and predicted properties. To meet the technical requirements for experimental data and protocols, this document also presents a detailed analysis of a closely related, well-characterized derivative: 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one . This analogue serves as a valuable case study, illustrating the synthetic methodology and spectroscopic characteristics common to this class of compounds.

Chemical Structure and Identification of this compound

This compound belongs to the piperidin-4-one family, which are saturated heterocyclic ketones. The core structure is a six-membered ring containing a nitrogen atom, with a ketone functional group at the 4-position. The designation "3,3-dimethyl" indicates the presence of two methyl groups attached to the third carbon atom of the ring.

Table 1: Identifiers and Basic Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 150668-82-9 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| PubChem CID | 22278837[1] |

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported. The following table includes predicted data from chemical databases.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 186.2 ± 15.0 °C |

| Flash Point | 76.4 ± 20.5 °C |

| Density | 0.925 ± 0.06 g/cm³ |

| pKa | Not Available |

| LogP | 0.9038 |

| Solubility | Soluble in water (151 g/L at 25 °C) |

Synthesis of Piperidin-4-ones: The Mannich Reaction

The most common and versatile method for the synthesis of piperidin-4-ones is the Mannich reaction.[2] This multicomponent condensation reaction typically involves an aldehyde, a primary or secondary amine (or ammonia), and a ketone with at least two α-hydrogens.

General Synthesis Workflow

The synthesis of a piperidin-4-one via the Mannich reaction follows a logical progression from starting materials to the final cyclic product. This workflow is depicted below.

References

In-Depth Technical Guide on the Biological Activity of 3,3-Dimethylpiperidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-dimethylpiperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigidified cyclohexane ring, bearing a carbonyl group and gem-dimethyl substitution at the C-3 position, serves as a versatile template for the design and synthesis of novel bioactive compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates in the realm of oncology, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic potential of several this compound derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for representative compounds against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| I | 3-Chloro-3-methyl-2,6-diphenylpiperidin-4-one | H929 (Multiple Myeloma) | ~1-5 | [1] |

| II | 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | H929 (Multiple Myeloma) | <1 | [1] |

| IV | 3-Chloro-3-methyl-2,6-di-p-tolylpiperidin-4-one | H929 (Multiple Myeloma) | <1 | [1] |

| Compound 6a | 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivative | T47D (Breast Cancer) | 18.2 | [2] |

| Compound 6a | 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivative | OVCAR3 (Ovarian Cancer) | 29.8 | [2] |

| Compound 6a | 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivative | CA46 (Burkitt's Lymphoma) | 21.3 | [2] |

Signaling Pathways in Anticancer Activity

The anticancer effects of piperidin-4-one derivatives are often attributed to their ability to interfere with crucial signaling cascades within cancer cells. Two prominent pathways implicated are the NF-κB and JAK/STAT pathways.

NF-κB Signaling Pathway Inhibition:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Certain piperidin-4-one derivatives have been shown to inhibit this pathway, leading to cancer cell death.

JAK/STAT Signaling Pathway Inhibition:

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling route that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

Antimicrobial Activity

Several derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The introduction of different substituents on the piperidin-4-one ring has been shown to modulate the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1a | 2,6-diaryl-3-methyl-4-piperidone | Staphylococcus aureus | 125 | [3] |

| 1a | 2,6-diaryl-3-methyl-4-piperidone | Escherichia coli | 250 | [3] |

| 1a | 2,6-diaryl-3-methyl-4-piperidone | Bacillus subtilis | 125 | [3] |

| 2a | 2,6-diaryl-3-methyl-4-piperidone | Staphylococcus aureus | 250 | [3] |

| 2a | 2,6-diaryl-3-methyl-4-piperidone | Escherichia coli | 500 | [3] |

| 2a | 2,6-diaryl-3-methyl-4-piperidone | Bacillus subtilis | 250 | [3] |

| 13 | N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus mutans | 250 | [4] |

| 13 | N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus sobrinus | 250 | [4] |

Analgesic Activity

The piperidine scaffold is a well-known pharmacophore in many centrally acting analgesics. Derivatives of this compound have also been explored for their potential to alleviate pain. In vivo models are commonly used to assess the analgesic effects of these compounds.

Quantitative Analgesic Activity Data

The analgesic activity is often measured by the increase in pain threshold or the reduction in pain-induced behaviors in animal models.

| Compound ID | Animal Model | Assay | Dose | % Analgesia / Effect | Reference |

| PD1 | Mice | Acetic acid-induced writhing | 10 mg/kg | Significant reduction in writhes (p < 0.01) | [5] |

| PD3 | Mice | Acetic acid-induced writhing | 10 mg/kg | Highly significant reduction in writhes (p < 0.01) | [5] |

| PD5 | Mice | Acetic acid-induced writhing | 10 mg/kg | Highly significant reduction in writhes (p < 0.01) | [5] |

Neuroprotective Activity

Neurodegenerative diseases pose a significant challenge to global health, and there is a continuous search for new therapeutic agents. Piperidine-containing compounds have shown promise in this area, with some this compound derivatives exhibiting neuroprotective properties in preclinical studies.

Signaling Pathways in Neuroprotection

The neuroprotective effects of piperidine derivatives may be mediated through the modulation of signaling pathways that are crucial for neuronal survival and function, such as the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Activation:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major intracellular pathway that promotes cell survival, growth, and proliferation. Activation of this pathway can protect neurons from apoptosis and oxidative stress-induced damage.

References

- 1. saspublishers.com [saspublishers.com]

- 2. tips.sums.ac.ir [tips.sums.ac.ir]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of the 3,3-Dimethylpiperidin-4-one Scaffold in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel pharmacophores as building blocks for new chemical entities remains a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the piperidin-4-one moiety has garnered significant attention due to its presence in numerous biologically active compounds. This in-depth technical guide focuses on a specific, sterically constrained derivative: 3,3-dimethylpiperidin-4-one . The gem-dimethyl substitution at the C3 position introduces a unique conformational rigidity, which can be exploited to enhance binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating this promising core, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the this compound Core and Its Derivatives

The synthesis of piperidin-4-one scaffolds is often achieved through the versatile Mannich reaction. In the case of substituted piperidin-4-ones, such as the 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, a one-pot condensation reaction is a common and efficient method.

General Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

A series of 3-chloro-3-methyl-2,6-diarylpiperidine-4-ones can be synthesized via a Mannich-type reaction. The general procedure involves the condensation of an appropriate aromatic aldehyde, 3-chloro-2-butanone, and an ammonium salt in an alcoholic solvent.[1]

Experimental Protocol: Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones [1]

-

A mixture of ammonium acetate (0.1 mol), the desired substituted benzaldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) is heated in ethanol.

-

Upon cooling to room temperature, the resulting colloidal suspension is dissolved in diethyl ether.

-

The solution is then treated with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one.

-

The hydrochloride salt is filtered and washed with a mixture of ethanol and diethyl ether.

-

The free base is liberated by treating an alcoholic solution of the hydrochloride salt with aqueous ammonia, followed by dilution with water to precipitate the product.

-

The crude product is then purified by recrystallization from ethanol.

This synthetic approach allows for the introduction of various substituents on the aryl rings at the C2 and C6 positions, enabling the exploration of structure-activity relationships.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

Recent studies have highlighted the potential of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anticancer agents.[1] These compounds have demonstrated cytotoxic effects against various hematological cancer cell lines.[1]

Table 1: Anticancer Activity of Selected 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

| Compound ID | Ar (Aryl Group) | Cancer Cell Line | IC50 (µM) | Reference |

| II | 4-chlorophenyl | Myeloma | Data not specified in abstract | |

| IV | 4-methylphenyl | Myeloma | Data not specified in abstract |

Note: Specific IC50 values were not available in the abstracts of the provided search results. Further research into the full-text articles is required to populate this table with precise quantitative data.

The anticancer mechanism of these compounds appears to involve the induction of apoptosis. Studies have shown that treatment with these derivatives leads to an increased expression of the pro-apoptotic genes p53 and Bax.[1]

Experimental Workflow: Evaluation of Anticancer Activity

The evaluation of the anticancer potential of novel compounds typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.

Caption: Experimental workflow for anticancer evaluation.

Signaling Pathway: Induction of Apoptosis

The upregulation of p53 and Bax suggests that these compounds may trigger the intrinsic apoptosis pathway. p53, a tumor suppressor protein, can activate the transcription of Bax, a pro-apoptotic member of the Bcl-2 family. Increased Bax levels lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to programmed cell death.

Caption: Proposed intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate until the cells form a monolayer.

-

Compound Treatment: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm (or between 550-600 nm depending on the reader) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest at a specific phase.

Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining [4][5]

-

Cell Treatment and Harvesting: Treat cells with the test compound at the desired concentration and for the appropriate duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a nucleic acid staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While initial studies have focused on its anticancer potential, the inherent structural features of this core suggest that its derivatives could be explored for a wider range of biological targets.

-

Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors. The conformational constraint imposed by the gem-dimethyl group could be leveraged to design potent and selective inhibitors of various kinases implicated in cancer and other diseases.

-

Central Nervous System (CNS) Targets: Piperidine-based structures are prevalent in drugs targeting CNS receptors, such as GPCRs and ion channels. The lipophilicity and structural rigidity of the this compound core could be advantageous for designing brain-penetrant ligands with high affinity and selectivity for specific CNS targets, potentially leading to new treatments for neurodegenerative diseases and psychiatric disorders.

Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the mechanisms of action of compounds containing the this compound scaffold are warranted to fully realize its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on this exciting area of drug discovery.

References

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

Spectroscopic Profile of 3,3-Dimethylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylpiperidin-4-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of predicted data and analysis based on structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using established spectroscopic principles and computational models, offering a reliable baseline for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | m | 2H | H-2 |

| ~2.4 - 2.6 | t | 2H | H-5 |

| ~1.8 - 2.0 | t | 2H | H-6 |

| ~1.1 | s | 6H | 2 x CH₃ |

| ~1.5 - 2.5 | br s | 1H | NH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~210 - 215 | C=O (C-4) |

| ~55 - 60 | C-2 |

| ~45 - 50 | C-6 |

| ~40 - 45 | C-3 |

| ~35 - 40 | C-5 |

| ~25 - 30 | 2 x CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H Stretch |

| ~2960, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~1370 | Medium | C-H Bend (CH₃) |

| ~1100 - 1200 | Medium | C-N Stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity | Possible Fragment |

| 127 | High | [M]⁺ (Molecular Ion) |

| 112 | Medium | [M - CH₃]⁺ |

| 98 | Medium | [M - C₂H₅]⁺ or [M - CO]⁺ |

| 84 | High | [M - C₃H₇]⁺ or Alpha-cleavage fragments |

| 70 | Medium | Further fragmentation |

| 56 | High | Further fragmentation |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound and its derivatives. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same instrument.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film (for oils): If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which helps in confirming the overall molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

IUPAC name and CAS number for 3,3-dimethyl-4-piperidone

A Note on Nomenclature: This technical guide focuses on the compound 1,3-dimethyl-4-piperidone . Initial searches for "3,3-dimethyl-4-piperidone" did not yield significant results for a compound with this specific substitution pattern on the piperidone ring. It is a common occurrence in chemical literature for isomers to be misidentified, and it is highly probable that the intended compound of interest is the more extensively documented 1,3-dimethyl-4-piperidone.

This document provides a comprehensive overview of 1,3-dimethyl-4-piperidone, including its chemical identity, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: 1,3-dimethylpiperidin-4-one[1] CAS Number: 4629-80-5[1][2] Synonyms: 1,3-Dimethyl-4-piperidone, 1,3-Dimethylpiperdone, 4-Piperidinone, 1,3-dimethyl-[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,3-dimethyl-4-piperidone.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [1][3] |

| Molecular Weight | 127.18 g/mol | [1] |

| Boiling Point | 62 °C @ 12 mmHg | [2] |

| Density | 0.950 g/cm³ | [2] |

| Refractive Index | 1.4580 | [2] |

| pKa (predicted) | 8.06 ± 0.40 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in DMSO, methanol, ethanol, and ether; limited solubility in water. | [2][3] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of a compound. While a comprehensive dataset is not publicly available, key spectral information has been reported.

| Spectrum Type | Description | Source |

| ¹H NMR | Spectra are available in public databases such as PubChem. | [1] |

| ¹³C NMR | Data for the hydrochloride salt of 1,3-dimethyl-4-piperidone has been published. | [4] |

Synthesis and Experimental Protocols

1,3-Dimethyl-4-piperidone is a valuable synthetic intermediate, and its core piperidone structure can be synthesized through various methods.[2][3][5] The Dieckmann condensation is a classical and effective method for the formation of the 4-piperidone ring.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol outlines the synthesis of the N-substituted 4-piperidone ring system, which is the core of 1,3-dimethyl-4-piperidone, starting from a diester precursor.[6][7][8]

Objective: To synthesize an N-alkyl-4-oxopiperidine-3-carboxylate intermediate via intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation to yield the N-alkyl-4-piperidone.

Materials:

-

3,3'-methylimino-di-propionic acid diethyl ester (or similar N-substituted diester)

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)

-

Anhydrous ethanol or another suitable solvent (e.g., benzene, THF)

-

Aqueous acid (e.g., HCl, H₂SO₄) for hydrolysis and neutralization

-

Standard laboratory glassware for reflux and extraction

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Cyclization (Dieckmann Condensation):

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 3,3'-methylimino-di-propionic acid diethyl ester in anhydrous ethanol.

-

Add a stoichiometric amount of sodium ethoxide to the solution. The base will deprotonate the α-carbon of one of the ester groups.

-

Heat the reaction mixture to reflux. The resulting carbanion will undergo an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a six-membered ring.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC). The intermediate product is ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[7]

-

-

Hydrolysis and Decarboxylation:

-

Once the cyclization is complete, cool the reaction mixture.

-

Add an excess of aqueous acid (e.g., 10% HCl) to the mixture.

-

Heat the mixture to reflux. The acidic conditions will hydrolyze the ester group to a carboxylic acid.

-

The resulting β-keto acid is unstable and will readily undergo decarboxylation upon heating, releasing carbon dioxide and forming the final 1-methyl-4-piperidone product.[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid carefully with a suitable base (e.g., NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1-methyl-4-piperidone by vacuum distillation.

-

Applications in Research and Drug Development

1,3-Dimethyl-4-piperidone and other 4-piperidone derivatives are significant building blocks in medicinal chemistry.[2][3] They serve as precursors for a wide range of biologically active molecules.

-

Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antiviral agents.[2] For instance, it is a crucial component in the synthesis of Alvimopan.

-

Agrochemicals: It plays a role in the development of agrochemicals like insecticides and herbicides.[2]

-

Curcumin Mimics: The 3,5-bis(ylidene)-4-piperidone scaffold, derived from 4-piperidones, is considered a curcumin mimic and exhibits diverse biological properties, including antitumor and anti-inflammatory activities.[9][10]

-

Analgesic and Antifungal Agents: Derivatives of 3-methyl-4-piperidone have been synthesized and screened for analgesic, local anaesthetic, and antifungal properties.[11][12]

Visualized Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of the 4-piperidone ring system via the Dieckmann condensation, followed by hydrolysis and decarboxylation.

References

- 1. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 4629-80-5: 1,3-Dimethyl-4-piperidone | CymitQuimica [cymitquimica.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. nbinno.com [nbinno.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-Depth Technical Guide to 3,3-Dimethylpiperidin-4-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylpiperidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigidified cyclohexane-like chair conformation, substituted with a gem-dimethyl group at the 3-position, provides a unique three-dimensional architecture for the strategic placement of pharmacophoric features. This distinct structural motif has been successfully incorporated into a diverse range of biologically active molecules, demonstrating its versatility as a template for designing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology, neuroscience, and beyond.

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through a one-pot multicomponent Mannich reaction. This versatile reaction allows for the convergent assembly of the piperidinone ring from simple, commercially available starting materials.

A general synthetic approach involves the condensation of an aromatic aldehyde, methyl isopropyl ketone (3-methyl-2-butanone), and ammonium acetate in a suitable solvent, typically ethanol. The reaction proceeds through the formation of an imine from the aldehyde and ammonia (from ammonium acetate), followed by the nucleophilic attack of the enolate of methyl isopropyl ketone. A subsequent intramolecular cyclization and dehydration afford the desired 3,3-dimethyl-2,6-diarylpiperidin-4-one. Further modifications, such as chlorination at the 3-position, can be achieved to explore the structure-activity relationship.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas. The following sections detail their roles as anticancer agents, opioid receptor modulators, and calcium channel blockers, supported by quantitative data.

Anticancer Activity

A significant area of investigation for this compound derivatives is in the field of oncology. Certain analogs, particularly 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have shown potent cytotoxic effects against a range of cancer cell lines, with a notable impact on hematological malignancies.[1][2][3] The mechanism of action for these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT and NF-κB pathways.

Table 1: Anticancer Activity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives

| Compound | Ar Substituent | Cell Line | IC50 (µM) | Reference |

| II | 4-Cl | H929 (Multiple Myeloma) | ~1 | [1] |

| IV | 4-CH3 | H929 (Multiple Myeloma) | ~1 | [1] |

| II | 4-Cl | MV-4-11 (Leukemia) | <1 | [1] |

| IV | 4-CH3 | MV-4-11 (Leukemia) | <1 | [1] |

| V | 4-OCH3 | SNK1 (NK/T-cell lymphoma) | ~5 | [1] |

Opioid Receptor Modulation

The rigid piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, which share a similar structural framework with the 3,3-dimethyl counterparts, have been identified as potent and selective opioid receptor antagonists. These compounds have been instrumental in elucidating the role of different opioid receptors in pain and other physiological processes.

Table 2: Opioid Receptor Binding Affinities of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives

| Compound | N-Substituent | Receptor | Kᵢ (nM) | Reference |

| JDTic | (complex) | Kappa | 0.3 | [4] |

| JDTic | (complex) | Mu | 171 | [4] |

| JDTic | (complex) | Delta | >5000 | [4] |

Calcium Channel Blockade

The piperidine moiety is also a key structural feature in several classes of calcium channel blockers. While specific data for this compound derivatives as calcium channel blockers is limited, related 4-aminopiperidine derivatives have been shown to selectively block N-type calcium channels, which are implicated in pain signaling. This suggests that the this compound scaffold could be a valuable starting point for the design of novel analgesics targeting these channels. A novel 4-amino-piperidine derivative, C101, demonstrated selective inhibition of N-type calcium channels with an IC50 of 2.2 µM.[5]

Experimental Protocols

General Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones[1]

-

A mixture of ammonium acetate (0.1 mol), the appropriate aromatic aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in absolute ethanol is heated to reflux.

-

After cooling, the resulting mixture is dissolved in diethyl ether and extracted with concentrated hydrochloric acid.

-

The hydrochloride salt is precipitated, filtered, and washed with a mixture of ethanol and diethyl ether.

-

The free base is liberated by treatment with aqueous ammonia, followed by dilution with water.

-

The crude product is recrystallized from ethanol after treatment with activated charcoal to yield the pure 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivative.

Cytotoxicity Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Opioid Receptor Binding Assay (Radioligand Displacement)[6]

-

Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ) are prepared.

-

In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptor) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled test compound are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., naloxone).

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

N-type Calcium Channel Electrophysiology Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)[5]

-

Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the human N-type calcium channel (α1B, α2δ, and β3).

-

After 2-5 days of expression, whole-cell currents are recorded using the two-electrode voltage-clamp technique.

-

The standard external solution contains Ba²⁺ as the charge carrier to isolate calcium channel currents.

-

Oocytes are held at a holding potential of -80 mV, and currents are elicited by depolarizing voltage steps.

-

The test compound is applied to the bath at various concentrations, and the inhibition of the peak Ba²⁺ current is measured.

-

The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific intracellular signaling pathways. As potent anticancer agents, these compounds have been shown to modulate the JAK/STAT and NF-κB signaling cascades.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers, particularly hematological malignancies. Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its aberrant activation is a key driver in many chronic inflammatory diseases and cancers. The inhibition of NF-κB activation by piperidin-4-one derivatives represents a promising therapeutic strategy for these conditions.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its importance in modern drug discovery. The demonstrated efficacy of these compounds as anticancer agents, opioid receptor modulators, and potential calcium channel blockers provides a strong foundation for further exploration and development. Future research efforts focused on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and exploring novel therapeutic applications will undoubtedly unlock the full potential of this remarkable chemical scaffold.

References

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Derivatives of 3,3-Dimethylpiperidin-4-one: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of novel derivatives based on the 3,3-dimethylpiperidin-4-one core structure. It covers their synthesis, characterization, and biological activities, with a focus on their potential as therapeutic agents. This document details experimental protocols for key synthetic steps and presents quantitative biological data in a structured format for comparative analysis. Furthermore, it visualizes relevant biological pathways and experimental workflows using the DOT language for Graphviz.

Synthesis of Novel this compound Derivatives

The core this compound scaffold is a versatile starting point for the synthesis of a diverse range of derivatives. Key synthetic methodologies include the Mannich condensation and subsequent modifications to introduce various functionalities.

Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

A significant class of derivatives, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has been synthesized and evaluated for its anti-cancer potential.[1] The synthesis is achieved through a one-pot Mannich condensation reaction.

Experimental Protocol:

A mixture of an appropriate aromatic aldehyde (0.2 mol), 3-chloro-2-butanone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol is heated to boiling. Upon cooling, the resulting viscous liquid is dissolved in diethyl ether and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one derivative. The salt is then filtered and washed. The free base is liberated by treating an alcoholic solution of the salt with aqueous ammonia, followed by dilution with water and recrystallization from ethanol.[1]

The yields of these reactions are generally good, ranging from 60% to 80%.[2]

Table 1: Synthesis and Physicochemical Properties of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives

| Compound ID | Ar (Aryl Group) | Yield (%) | Melting Point (°C) | Molecular Formula |

| I | Phenyl | 80 | 121.3 | C₁₈H₁₈ClNO |

| II | 4-Chlorophenyl | 75 | 139.8 | C₁₈H₁₆Cl₃NO |

| III | 4-Fluorophenyl | 65 | 145.2 | C₁₈H₁₆ClF₂NO |

| IV | 4-Methylphenyl | 78 | 136.1 | C₂₀H₂₂ClNO |

| V | 4-Methoxyphenyl | 60 | 119.5 | C₂₀H₂₂ClNO₂ |

Data sourced from Ramalingam et al., 2022.[1][2]

Synthesis of Imine and Oxime Derivatives

The ketone group at the C-4 position of the piperidine ring is a key site for further derivatization. For instance, 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one can be readily converted to its corresponding imine and oxime derivatives through condensation reactions with thiosemicarbazide and hydroxylamine hydrochloride, respectively.

Biological Activity of Novel Derivatives

Derivatives of this compound have shown promising activity in several therapeutic areas, most notably in oncology.

Anticancer Activity

The 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series has demonstrated significant cytotoxic effects against various hematological cancer cell lines.[1]

Table 2: Anticancer Activity (IC₅₀, µM) of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives

| Compound ID | Myeloma Cell Line (RPMI-8226) | Leukemia Cell Line (U-937) | Lymphoma Cell Line (U-937) |

| II | Data not specified | Reduced cell growth | Reduced cell growth |

| IV | Data not specified | Reduced cell growth | Reduced cell growth |

Although specific IC₅₀ values are not provided in the primary literature, compounds II and IV were reported to reduce the growth of numerous hematological cancer cell lines.[1][3]

The anticancer mechanism of these compounds involves the upregulation of key pro-apoptotic genes.

Modulation of N-Type Calcium Channels

Certain 4-piperidinylaniline analogs have been identified as potent blockers of N-type voltage-gated calcium channels (CaV2.2).[4] These channels are crucial for neurotransmitter release at presynaptic terminals.[5][6]

Dopamine D4 Receptor Agonism

Derivatives of 3-aryl piperidine have been synthesized and evaluated as agonists for the dopamine D4 receptor, a G protein-coupled receptor involved in various neurological processes.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

p53-Mediated Apoptosis

Compounds II and IV from the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series have been shown to increase the mRNA expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][3] This suggests that their anticancer activity is, at least in part, mediated through the intrinsic apoptosis pathway.

Caption: p53-mediated apoptosis pathway induced by piperidinone derivatives.

N-Type Calcium Channel Signaling

The blockade of N-type calcium channels by piperidinone derivatives at the presynaptic terminal can inhibit the influx of calcium ions, which is a critical step for the release of neurotransmitters. This mechanism is relevant for the development of novel analgesics.

Caption: Inhibition of N-type calcium channel signaling by piperidinone derivatives.

Dopamine D4 Receptor Signaling

As agonists, certain piperidinone derivatives can activate the dopamine D4 receptor. This G protein-coupled receptor is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Caption: Dopamine D4 receptor signaling pathway activated by piperidinone derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The demonstrated anticancer activity, along with the modulation of key neurological targets, highlights the broad therapeutic potential of this class of compounds. Further investigation, including detailed structure-activity relationship studies and in vivo efficacy models, is warranted to fully explore the clinical potential of these novel derivatives.

References

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presynaptic Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Dimethylpiperidin-4-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpiperidin-4-one is a heterocyclic organic compound featuring a piperidone core structure with a gem-dimethyl substitution at the C3 position. This structural motif has garnered significant attention in medicinal chemistry and organic synthesis. The piperidine ring is a highly privileged scaffold, appearing in a vast number of approved pharmaceuticals and biologically active natural products.[1][2] The introduction of a gem-dimethyl group offers several advantages in drug design, including:

-

Conformational Rigidity: The dimethyl substitution restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for biological targets.

-

Metabolic Stability: The quaternary carbon at the C3 position blocks potential sites of metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate.

-

Three-Dimensionality: It serves as an excellent starting point for creating complex three-dimensional molecules, such as spiropiperidines, which are increasingly sought after in drug discovery to explore novel chemical space.[1][3]

This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, establishing its role as a valuable and versatile building block for the synthesis of complex molecular architectures.

Synthesis and Physicochemical Properties

The synthesis of piperidin-4-ones is well-established, with the Mannich reaction being a common and efficient method.[4] For this compound, a variation of this reaction using isopropyl methyl ketone (3-methyl-2-butanone) is employed.

General Synthesis: Mannich-Type Cyclocondensation

A plausible synthetic route involves the one-pot condensation of an appropriate aldehyde (e.g., p-tolualdehyde), isopropyl methyl ketone, and ammonium acetate in ethanol. The reaction proceeds through the formation of an enone and subsequent Michael addition of ammonia, followed by intramolecular cyclization and dehydration to yield the piperidone ring.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic data for the parent compound, this compound.

| Property | Data |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Appearance | Expected to be a solid or oil at room temperature. |

| ¹H NMR (CDCl₃, δ ppm) | Predicted: 3.10-3.20 (t, 2H, H5), 2.40-2.50 (s, 2H, H2), 1.90-2.10 (br s, 1H, NH), 1.10 (s, 6H, 2xCH₃). Note: Actual shifts may vary.[5][6] |

| ¹³C NMR (CDCl₃, δ ppm) | Predicted: 210.0 (C=O), 55.0 (C2), 50.0 (C5), 45.0 (C3), 25.0 (2xCH₃). Note: Actual shifts may vary.[5][7] |

| IR (KBr, cm⁻¹) | Predicted: ~3300 (N-H stretch), ~2960 (C-H stretch), ~1715 (C=O stretch). |

Key Reactions and Transformations

This compound serves as a versatile intermediate for a wide range of chemical transformations, primarily involving the secondary amine and the ketone functional groups.

N-Functionalization Reactions

The secondary amine of the piperidine ring is a key site for introducing diversity. N-acylation and N-alkylation are fundamental transformations for modifying the scaffold.[8]

N-acylation is used to introduce amide functionalities, which are prevalent in pharmaceuticals. This is typically achieved by reacting the piperidone with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.[9][10]

Experimental Protocol: N-Acylation with Acetyl Chloride

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).[8]

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acetyl-3,3-dimethylpiperidin-4-one.[8]

Reductive amination is a highly efficient one-pot method for N-alkylation, avoiding issues of over-alkylation common with direct alkylation using alkyl halides.[11] The process involves the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ.[12][13]

Experimental Protocol: N-Benzylation via Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).

-

Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.[14]

-

Reduction: Carefully add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.[12][14] Stir for 12-16 hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[12]

| Reaction | Reagents | Solvent | Yield (%) |

| N-Acetylation | Acetyl Chloride, Triethylamine | DCM | >90 |

| N-Benzylation | Benzaldehyde, NaBH(OAc)₃, Acetic Acid | DCE/DCM | 80-95 |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH) | Dioxane | >95 |

Yields are typical for these types of reactions on similar piperidone scaffolds and may vary.[14][15]

Reactions at the Carbonyl Group

The C4-keto group is a versatile handle for further derivatization, including reduction to an alcohol or conversion to other functional groups.

The ketone can be readily reduced to the corresponding secondary alcohol, 3,3-dimethylpiperidin-4-ol, using hydride reducing agents like sodium borohydride (NaBH₄).[16][17][18]

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M) in an Erlenmeyer flask.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise.

-

Reaction: Swirl the mixture and let it stand at room temperature for 15-30 minutes. The progress can be monitored by TLC.[19]

-

Work-up: Add water to the mixture and heat to boiling. If the product is a solid, cool the mixture in an ice bath to induce crystallization and collect the product by vacuum filtration.[17]

-

Purification: If necessary, the product can be recrystallized from a suitable solvent like aqueous methanol.

Synthesis of Spirocyclic Scaffolds

This compound is an ideal precursor for synthesizing spiropiperidines, where the C4 carbon of the piperidine ring serves as the spiro atom.[3] These scaffolds are of high interest in drug discovery due to their rigid, three-dimensional structures.[1] A common strategy involves the reaction of the piperidone with an appropriate bis-nucleophile or a related cyclization precursor. For example, reaction with isatin derivatives can lead to spiro[indoline-3,4'-piperidine] scaffolds.[20][21]

Experimental Protocol: Synthesis of a Spiro-oxindole-piperidine

-

Reaction Setup: In a suitable solvent like ethanol, combine N-protected this compound (1.0 eq), isatin (or a substituted derivative, 1.0 eq), and a secondary amine catalyst (e.g., pyrrolidine, 0.2 eq).

-

Reaction: Reflux the mixture for several hours, monitoring by TLC. The reaction proceeds via an initial aldol-type condensation followed by cyclization.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: The crude solid can be washed with cold ethanol and recrystallized to afford the pure spirocyclic product.

Applications in Drug Discovery

The 3,3-dimethylpiperidine scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors. The rigid structure helps to orient functional groups for optimal interaction with the kinase hinge region and other binding pockets.

Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site. The piperidine nitrogen can be functionalized to extend into solvent-exposed regions, improving properties like solubility, while other parts of the molecule engage in key hydrogen bonding and hydrophobic interactions. Derivatives of piperidin-4-one have been explored as inhibitors for various kinases, including Akt, FLT3, and Abl kinase.[22][23]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its key functional groups—the secondary amine and the ketone—provide orthogonal handles for a wide array of chemical modifications. The inherent structural features imparted by the gem-dimethyl group, such as increased metabolic stability and conformational constraint, make it an exceptionally attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors and complex spirocyclic molecules. The protocols and data presented in this guide underscore its utility and potential for further exploration in drug discovery and development.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. chemrevlett.com [chemrevlett.com]

- 3. bepls.com [bepls.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. webassign.net [webassign.net]

- 18. webassign.net [webassign.net]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of Substituted 3,3-Dimethylpiperidin-4-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylpiperidin-4-one scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The gem-dimethyl substitution at the C3 position introduces unique stereochemical considerations that profoundly influence the molecule's three-dimensional structure, and consequently, its interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry of substituted 3,3-dimethylpiperidin-4-ones, focusing on their synthesis, conformational analysis, and methods for stereochemical determination.

Conformational Analysis: The Dominant Chair Conformation

The piperidin-4-one ring, like cyclohexane, is not planar and adopts several conformations to minimize steric and torsional strain. The most stable and predominant conformation for this compound and its derivatives is the chair conformation .[1][2] In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The presence of the gem-dimethyl group at the C3 position significantly influences the conformational equilibrium. To avoid steric hindrance, particularly 1,3-diaxial interactions, bulky substituents at the C2 and C6 positions strongly favor the equatorial orientation.[3] The two methyl groups at C3 will occupy one axial and one equatorial position in the chair conformation.

Computational studies have been employed to determine the relative conformational free energies of substituted piperidines. These calculations, often using force-field methods like COSMIC, can quantitatively predict the stability of different conformers and have shown that electrostatic interactions play a crucial role in determining conformational preferences, especially in protonated species.[4]

References

- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. benchchem.com [benchchem.com]

- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Piperidin-4-one Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic bioactive molecules.[1] Its versatile structure allows for extensive chemical modifications, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth review of piperidin-4-one compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action, presented with detailed experimental protocols and quantitative data to aid in the development of novel therapeutics.

Synthesis of Piperidin-4-one Derivatives

The most prevalent and efficient method for synthesizing 2,6-diaryl-piperidin-4-ones is the Mannich reaction .[2] This one-pot condensation reaction involves the reaction of an aldehyde, a ketone containing at least one α-hydrogen, and a primary or secondary amine or ammonia.

Experimental Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

This protocol is a generalized procedure based on multiple reported syntheses.[2]

Materials:

-

Substituted aromatic aldehyde (0.2 mol)

-

Ethyl methyl ketone (0.1 mol)

-

Ammonium acetate (0.1 mol)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

10% Aqueous Ammonia

-

Diethyl ether

-

Animal charcoal

Procedure:

-

A mixture of the substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) is dissolved in ethanol.

-

The mixture is heated to boiling and then allowed to stand at room temperature overnight.

-

Concentrated HCl is added to the mixture to precipitate the hydrochloride salt of the piperidin-4-one.

-

The precipitate is collected by filtration and washed with a 1:1 mixture of ethanol and diethyl ether.

-

The free base is liberated by treating the hydrochloride salt with 10% aqueous ammonia.

-

The crude product is recrystallized from absolute ethanol, using animal charcoal for decolorization, to yield the purified 2,6-diaryl-3-methyl-4-piperidone.

Biological Activities of Piperidin-4-one Compounds

Piperidin-4-one derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of piperidin-4-one compounds against a range of cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Piperidin-4-one Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24) | Multiple | Not Specified | - | [4] |

| 3,5-bis(2-chlorobenzylidene)-4-piperidone (H10) | Prostate Cancer | Not Specified | - | [4] |

| 2,5-di-Cl-benzylidene-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |

| 2-Br-5-Cl-benzylidene-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |

| 2-Cl-benzylidene-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |

| 2-F-benzylidene-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |

| Benzaldehyde-derived-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |

Experimental Protocols for Anticancer Activity Evaluation:

-

MTT Assay for Cytotoxicity: This colorimetric assay is a widely used method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

-

Sulforhodamine B (SRB) Assay for Cytotoxicity: This assay is based on the ability of the SRB dye to bind to protein components of cells.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the wells five times with 1% (v/v) acetic acid and allow the plates to air dry.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid and allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 565 nm.

-

-

In Vivo Anticancer Activity using Ehrlich Ascites Carcinoma (EAC) Model: This in vivo model is used to evaluate the anticancer potential of compounds in a living organism.

-

Tumor Inoculation: Inject Swiss albino mice intraperitoneally with 2 x 10^6 EAC cells.

-

Compound Administration: After 24 hours, administer the test compounds intraperitoneally for a specified number of days. A standard drug like 5-fluorouracil is used as a positive control.

-

Evaluation of Anticancer Effect: Monitor the mice for an increase in lifespan, changes in body weight, and a reduction in tumor volume and viable tumor cell count in the ascitic fluid.

-

Hematological and Biochemical Analysis: Collect blood samples to analyze hematological parameters and serum for biochemical estimations to assess the safety of the compounds.

-

Antimicrobial Activity

Piperidin-4-one derivatives have shown promising activity against a variety of bacterial and fungal strains.[5] The introduction of different substituents on the piperidine ring allows for the modulation of their antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Activity of Piperidin-4-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Staphylococcus aureus | - | [6] |

| 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Escherichia coli | - | [6] |

| 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Candida albicans | - | [6] |

| Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone) | Escherichia coli | - | [5] |

| Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone) | Staphylococcus aureus | - | [5] |

| Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone) | Bacillus subtilis | - | [5] |

| Compound 5h (a piperidin-4-one oxime ether) | Bacillus subtilis | Close to Streptomycin | [7] |

| Compound 5g (a piperidin-4-one oxime ether) | Aspergillus flavus | Similar to Amphotericin B | [7] |

| Compound 5j (a piperidin-4-one oxime ether) | Candida-51 | More active than Amphotericin B | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain piperidin-4-one analogues have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The underlying mechanism often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity of Piperidin-4-one Derivatives

| Compound | Assay | Target | IC50 (µM) | Reference |

| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | NF-κB DNA binding | NF-κB | ~5 | [8] |

| EF31 | IκB kinase β inhibition | IKKβ | ~1.92 | [8] |

| EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone) | NF-κB DNA binding | NF-κB | ~35 | [8] |

| Curcumin | NF-κB DNA binding | NF-κB | >50 | [8] |

| Compound 2 (a piperidin-4-one imine derivative) | DPPH radical scavenging | Free radicals | 30.392 | [9] |

| Compound 1 (a piperidin-4-one) | DPPH radical scavenging | Free radicals | 37.802 | [9] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (IL-6, TNF-α): Quantify the levels of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis: Analyze the expression levels of key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα) in cell lysates to determine the mechanism of action.

Neuroprotective Effects

Analogues of piperine, a naturally occurring piperidine alkaloid, have shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.[4] The mechanism of action is often linked to the activation of the Nrf2/Keap1 antioxidant pathway.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

-

Cell Culture: Culture neuron-like PC12 cells.

-

Induction of Oxidative Stress: Induce oxidative stress and neuronal damage by treating the cells with a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the piperidin-4-one analogues.

-

Cell Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay.

-

Mechanism of Action Studies:

-

Western Blot Analysis: Analyze the expression of Nrf2 and its downstream antioxidant enzymes (e.g., HO-1, NQO1) in cell lysates to confirm the activation of the Nrf2 pathway.

-

Reactive Oxygen Species (ROS) Measurement: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which piperidin-4-one compounds exert their biological effects is crucial for rational drug design and optimization.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition